molecular formula C18H15NO3 B6177861 rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole, cis CAS No. 2567489-14-7

rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole, cis

Cat. No. B6177861
CAS RN: 2567489-14-7
M. Wt: 293.3
InChI Key:
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Description

Rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole, cis (Rac-3-MOPC) is a novel synthetic compound that has been used in a variety of scientific research applications. Rac-3-MOPC is a member of a family of compounds known as oxiranes, which are cyclic ethers with a three-membered ring structure. Oxiranes are known for their ability to form stable bonds and are often used as intermediates in organic synthesis. Rac-3-MOPC is particularly interesting due to its ability to form a stable bond with 1H-indole, which is an aromatic hydrocarbon found in many natural products. This property makes Rac-3-MOPC an attractive option for a variety of research applications.

Scientific Research Applications

Rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole, cis has been used in a variety of scientific research applications, including drug design, materials science, and biochemistry. In drug design, rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole, cis has been used to synthesize a variety of novel compounds that are being investigated for their potential therapeutic uses. In materials science, rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole, cis has been used to synthesize a variety of polymers, which have been used in the development of novel materials with unique properties. In biochemistry, rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole, cis has been used to synthesize a variety of compounds that are being investigated for their potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole, cis is not completely understood, but it is believed to involve the formation of a stable bond between the 1H-indole molecule and the oxirane. This bond is believed to be responsible for the compound’s ability to interact with other molecules in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole, cis has been shown to have a variety of biochemical and physiological effects, including inhibition of the enzyme cyclooxygenase-2 (COX-2) and modulation of the release of inflammatory mediators. In addition, rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole, cis has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

Rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole, cis has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. In addition, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole, cis has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in certain types of experiments. In addition, it is not always easy to obtain in large quantities, which can limit its use in larger-scale experiments.

Future Directions

There are a variety of potential future directions for research on rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole, cis. One potential direction is to further explore its potential therapeutic uses, such as its ability to inhibit COX-2 and modulate the release of inflammatory mediators. Another potential direction is to investigate its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research could be done to explore its potential as a polymerization agent, as well as its potential use in the development of novel materials. Finally, further research could be done to explore its potential use in drug delivery, as well as its potential use as a catalyst in organic synthesis.

Synthesis Methods

Rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole, cis can be synthesized from the reaction of 1H-indole with an oxirane in the presence of a base. The reaction is typically carried out in an anhydrous solvent such as toluene or THF. The reaction proceeds via a nucleophilic substitution reaction, in which the oxirane acts as a nucleophile and attacks the 1H-indole molecule. The reaction is usually carried out at temperatures between 80°C and 120°C and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole, cis involves the use of a chiral epoxide as a starting material, which is then reacted with an indole derivative to form the desired compound. The synthesis pathway should be designed to ensure high yield and purity of the final product.", "Starting Materials": [ "4-methoxyphenylacetic acid", "methyl magnesium bromide", "2,3-epoxybutane", "1H-indole", "triethylamine", "dichloromethane", "diethyl ether", "sodium sulfate", "magnesium sulfate", "sodium bicarbonate", "water" ], "Reaction": [ "1. Conversion of 4-methoxyphenylacetic acid to methyl 4-methoxyphenylacetate using methyl magnesium bromide", "2. Epoxidation of 2,3-epoxybutane using a suitable oxidizing agent", "3. Reaction of the chiral epoxide with 1H-indole in the presence of triethylamine to form the desired compound", "4. Purification of the product using a suitable solvent such as dichloromethane and diethyl ether", "5. Drying of the product using sodium sulfate and magnesium sulfate", "6. Neutralization of the product using sodium bicarbonate", "7. Final purification of the product using water and a suitable solvent" ] }

CAS RN

2567489-14-7

Product Name

rac-3-[(2R,3R)-3-(4-methoxyphenyl)oxirane-2-carbonyl]-1H-indole, cis

Molecular Formula

C18H15NO3

Molecular Weight

293.3

Purity

95

Origin of Product

United States

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